11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
11-Benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound This molecule features a unique tricyclic structure incorporating sulfur, nitrogen, and oxygen atoms, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Tricyclic Core: This step often involves cyclization reactions using precursors such as substituted phenylhydrazines and thioureas under acidic or basic conditions.
Functional Group Introduction: The benzyl and hydroxyphenyl groups are introduced through nucleophilic substitution or coupling reactions, often using reagents like benzyl bromide and 4-hydroxybenzaldehyde.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazatricyclic core, potentially opening the ring structure or reducing specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and hydroxyphenyl groups, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Benzyl bromide, 4-hydroxybenzaldehyde, various halides and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazatricyclic derivatives.
Substitution Products: Benzyl and hydroxyphenyl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic heterocycles and their derivatives.
Biology
Biologically, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of hydroxyphenyl and benzyl groups suggests possible interactions with enzymes and receptors, which could lead to the development of new medications.
Industry
Industrially, the compound’s unique properties make it a candidate for materials science applications, such as the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which 11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
11-Benzyl-5-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: Similar structure but with a methoxy group instead of a hydroxy group.
11-Benzyl-5-(4-chlorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: Chlorine substituent instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one provides unique reactivity and potential biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C22H21N3O2S/c26-16-8-6-15(7-9-16)20-23-21(27)19-17-10-11-25(12-14-4-2-1-3-5-14)13-18(17)28-22(19)24-20/h1-9,20,24,26H,10-13H2,(H,23,27) |
InChI Key |
WYFJZBXPAKAKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)NC(NC3=O)C4=CC=C(C=C4)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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